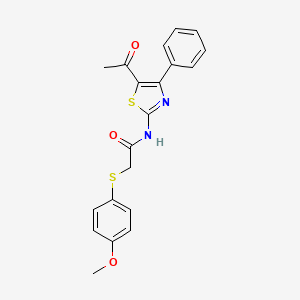

N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-13(23)19-18(14-6-4-3-5-7-14)22-20(27-19)21-17(24)12-26-16-10-8-15(25-2)9-11-16/h3-11H,12H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSYAQPXHQRNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole core. The subsequent steps include the introduction of the acetyl group, phenyl ring, and methoxyphenylthio group through various substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, leading to the formation of alcohols or dihydrothiazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiazoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide:

- Selectivity Against Cancer Cell Lines : In vitro tests have shown that compounds with similar structures exhibit strong selectivity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). For example, related thiazole compounds demonstrated IC values ranging from 10 to 30 µM against several cancer cell lines, indicating promising anticancer activity .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to inhibit microbial growth:

- Broad Spectrum Activity : Compounds similar to this compound have been tested against a range of bacterial strains, showing effective inhibition at micromolar concentrations .

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may have neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's:

- Mechanisms of Action : Studies indicate that these compounds can inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical pathways in Alzheimer's pathology .

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a series of thiazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against human glioblastoma U251 cells with an IC value comparable to standard chemotherapeutics .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental effects. The precise molecular targets and pathways involved are often elucidated through detailed studies using techniques like molecular docking, enzyme kinetics, and cellular assays.

Comparison with Similar Compounds

Structural Modifications on the Thiazole Ring

5-Substituents

Key Observations :

- Compound 4c (methyl substituent) demonstrated high selectivity for cancer cells, suggesting that bulkier groups like acetyl could further modulate activity .

4-Substituents

The 4-phenyl group in the target compound is common in analogs (e.g., ). Substitutions like p-methoxyphenyl () or bromophenyl () alter electronic properties:

- Electron-donating groups (e.g., methoxy) improve solubility and π-π stacking.

- Electron-withdrawing groups (e.g., bromo) may enhance binding to hydrophobic pockets.

Acetamide Side Chain Variations

Thioether Linkage and Aromatic Moieties

Key Observations :

- The 4-methoxyphenylthio group in the target compound balances electron donation and hydrophobicity, contrasting with electron-deficient groups (e.g., 4-nitrophenyl in ).

- Morpholino or piperazinyl substituents () improve water solubility, which the target compound may lack due to its methoxy group.

Pharmacological Activity Trends

Anticancer Activity

- Compound 4c () showed selective cytotoxicity against A549 cells (IC₅₀ = 23.30 µM), attributed to its tetrazole-thio group.

Enzyme Inhibition

- Thiazolo[2,3-c][1,2,4]triazole derivatives () inhibited infectious targets, highlighting the role of heterocyclic appendages. The target compound’s acetyl group could similarly interact with catalytic sites .

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic organic compound belonging to the thiazole family, which is characterized by its diverse biological activities. The compound features a thiazole ring with acetyl and phenyl substitutions, along with a thioacetamide group. Its molecular formula is , and it has a molecular weight of 444.5 g/mol. This article will explore its biological activity, particularly its anticancer properties, mechanisms of action, and future research directions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

- A549 (lung cancer)

- HepG2 (liver cancer)

- LoVo (colon cancer)

- MCF-7 (breast cancer)

The results indicated significant cytotoxicity, particularly in breast cancer cells, where the compound induced apoptosis in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups enhances its anticancer efficacy. For instance:

- The acetyl group at position 5 of the thiazole ring contributes to increased cytotoxicity.

- The methoxy group on the phenyl ring enhances lipophilicity and cellular uptake, further improving anticancer activity .

Comparative Analysis with Similar Compounds

To understand how structural modifications affect biological activity, a comparative analysis with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide | Lacks acetyl group | Lower anticancer activity |

| N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide | Chlorine substitution | Altered reactivity; potential for different biological effects |

This table illustrates how specific functional groups can enhance or diminish the biological activity of thiazole derivatives.

The anticancer mechanisms of this compound involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly in the G1/S phase, preventing cancer cell proliferation.

- Inhibition of Oncogenic Pathways : The compound may target specific signaling pathways involved in tumor growth and metastasis .

In Vivo Studies and Future Directions

While in vitro studies provide valuable insights into the potential mechanisms of action, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Research is ongoing to explore its potential as a lead compound for developing new anticancer therapies.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines using MTT assays. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HepG2 | 20 |

| LoVo | 25 |

| MCF-7 | 10 |

These findings indicate that the compound exhibits significant cytotoxicity across multiple cancer types, with MCF-7 cells being the most sensitive .

Case Study 2: Mechanistic Insights

Molecular dynamics simulations were conducted to investigate the interaction between this compound and Bcl-2 protein. The study revealed that:

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identifies acetyl (δ ~2.6 ppm), methoxyphenyl (δ ~3.8 ppm), and thiazole protons (δ ~7.3–8.1 ppm) .

- LC-MS/MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 427.1) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

How is anticancer activity evaluated for this compound?

Basic Research Question

- Cell Lines : A549 (lung adenocarcinoma) and NIH/3T3 (normal fibroblasts) assess selective cytotoxicity .

- Assays : MTT or SRB assays measure IC₅₀ values after 48–72 hours of exposure. For example, 4c showed IC₅₀ = 23.30 µM (A549) vs. >1000 µM (NIH/3T3), indicating selectivity .

- Apoptosis : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells (e.g., 4a and 4c induced ~40–50% apoptosis in A549) .

How can computational modeling predict target interactions?

Advanced Research Question

- Docking Studies : Glide XP scoring in Schrödinger Suite evaluates binding to targets (e.g., CD73 or acetylcholinesterase). Hydrophobic enclosure and hydrogen-bonding motifs are prioritized .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns, calculating RMSD and binding free energy (MM-PBSA) .

How do structural modifications influence biological activity?

Advanced Research Question

- Thioether Substituents : Replacing 4-methoxyphenyl with tetrazolyl (e.g., 4c) enhances apoptosis (47.3% vs. 32.5% for 4a) due to increased electron-withdrawing effects .

- Thiazole Core : Methylation at position 5 (e.g., 5-methyl derivatives) reduces steric hindrance, improving target affinity .

How to resolve contradictions in reported biological data?

Advanced Research Question

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., cisplatin as a positive control) .

- Dose-Response Validation : Repeat assays with strict controls for pH, serum concentration, and passage number .

- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., caspase-3 activation for apoptosis) .

What purification strategies ensure high purity for in vivo studies?

Advanced Research Question

- Column Chromatography : Silica gel with gradient elution (ethyl acetate:hexane, 1:3 to 1:1) removes byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) achieve >95% purity, verified by UV at 254 nm .

How is crystallographic data utilized for structural analysis?

Basic Research Question

- SHELX Suite : Refines X-ray diffraction data to determine bond lengths/angles (e.g., C-S bond ≈1.68 Å in thiazole) .

- Cambridge Structural Database : Compare with analogs (e.g., CSD entry WIQFEG for similar acetamides) .

What are the challenges in scaling up synthesis for preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.